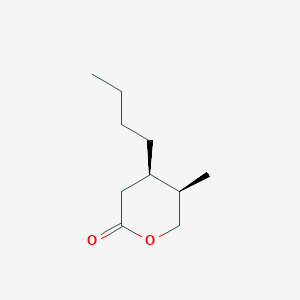
(4R,5R)-4-Butyl-5-methyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-4-Butyl-5-methyloxan-2-one is a chiral compound with a unique structure that includes a butyl group and a methyl group attached to an oxan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Butyl-5-methyloxan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a second-generation oxazaborolidinium ion-catalysed Diels–Alder reaction, followed by Sharpless asymmetric dihydroxylation and a Ni-catalysed cross-carboxyl coupling reaction via redox-active ester formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-4-Butyl-5-methyloxan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketones or other functional groups present in the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-4-Butyl-5-methyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of (4R,5R)-4-Butyl-5-methyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into these targets in a highly specific manner, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R)-4,5-Dimethyloctane: This compound shares a similar chiral structure but lacks the oxan-2-one ring.
(4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane: Another chiral compound with different functional groups and applications.
Uniqueness
(4R,5R)-4-Butyl-5-methyloxan-2-one is unique due to its specific combination of a butyl group, a methyl group, and an oxan-2-one ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
917871-17-1 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(4R,5R)-4-butyl-5-methyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-9-6-10(11)12-7-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
OKOKCPPIRQBVLC-DTWKUNHWSA-N |
Isomerische SMILES |
CCCC[C@@H]1CC(=O)OC[C@@H]1C |
Kanonische SMILES |
CCCCC1CC(=O)OCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B15169354.png)
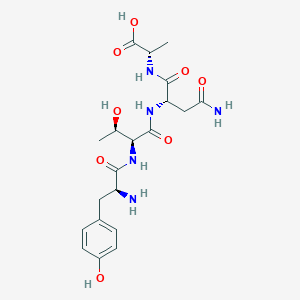
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide](/img/structure/B15169360.png)
![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)
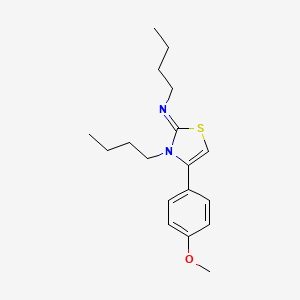



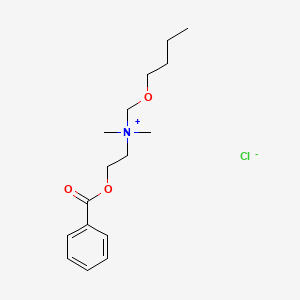
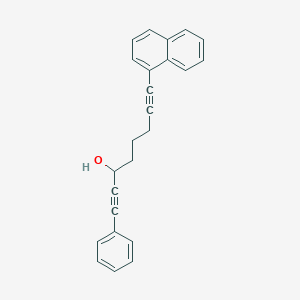
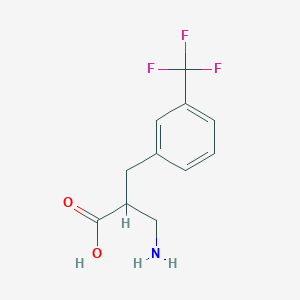
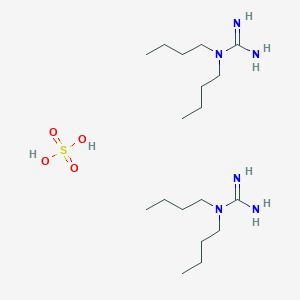
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
